(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine
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Overview
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-phenyloxazole with methylamine in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazoline compounds, and other functionalized molecules .
Scientific Research Applications
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
- 2-Methyl-5-phenyloxazole
- Oxaprozin
Comparison: (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZZMAVLLJSNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575771 |
Source
|
Record name | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132451-28-6 |
Source
|
Record name | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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